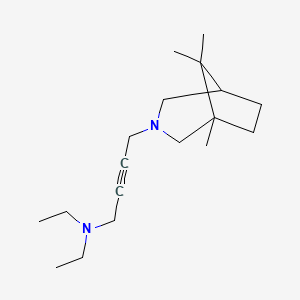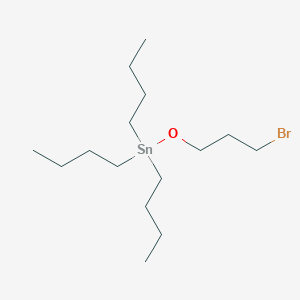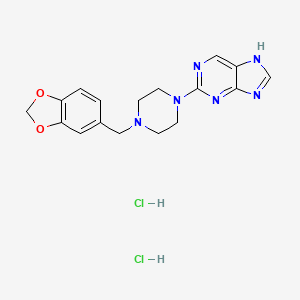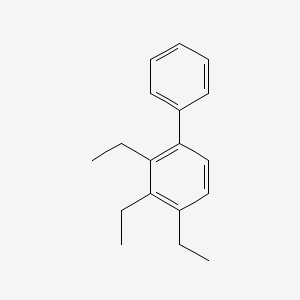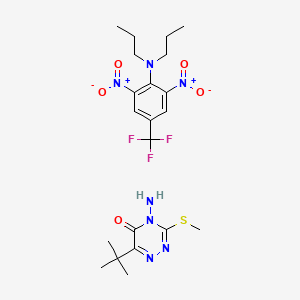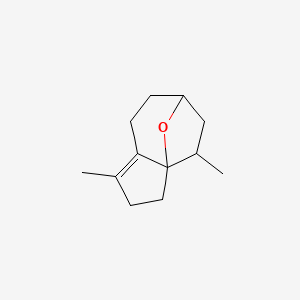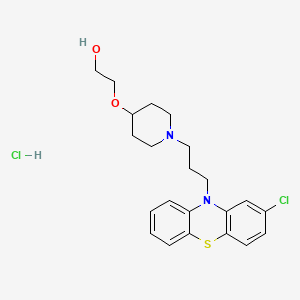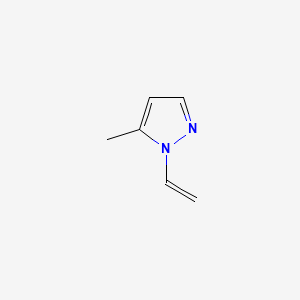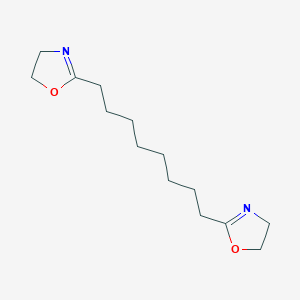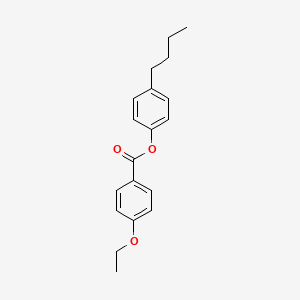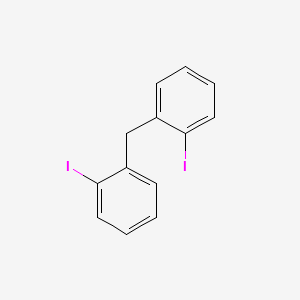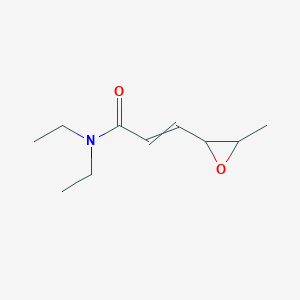
N,N-Diethyl-3-(3-methyloxiran-2-YL)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Diethyl-3-(3-methyloxiran-2-YL)prop-2-enamide: is an organic compound that belongs to the class of amides It features a unique structure with an oxirane (epoxide) ring and a prop-2-enamide backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-3-(3-methyloxiran-2-YL)prop-2-enamide typically involves the reaction of N,N-diethylprop-2-enamide with an epoxidizing agent. Common epoxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the oxirane ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale epoxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to make the process more sustainable.
化学反応の分析
Types of Reactions: N,N-Diethyl-3-(3-methyloxiran-2-YL)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under mild conditions.
Major Products Formed:
Diols: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted derivatives: From nucleophilic substitution reactions.
科学的研究の応用
N,N-Diethyl-3-(3-methyloxiran-2-YL)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
作用機序
The mechanism of action of N,N-Diethyl-3-(3-methyloxiran-2-YL)prop-2-enamide involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in medicinal chemistry to design compounds that can inhibit specific enzymes or modulate biological pathways.
類似化合物との比較
- N,N-Diethyl-2-(2-methyloxiran-2-YL)prop-2-enamide
- N,N-Diethyl-3-(2-methyloxiran-2-YL)prop-2-enamide
Comparison: N,N-Diethyl-3-(3-methyloxiran-2-YL)prop-2-enamide is unique due to the position of the oxirane ring and the specific substitution pattern. This structural uniqueness can lead to different reactivity and biological activity compared to similar compounds. For example, the position of the oxirane ring can influence the compound’s ability to interact with specific enzymes or receptors, making it a valuable compound for targeted research and development.
特性
CAS番号 |
50362-20-4 |
|---|---|
分子式 |
C10H17NO2 |
分子量 |
183.25 g/mol |
IUPAC名 |
N,N-diethyl-3-(3-methyloxiran-2-yl)prop-2-enamide |
InChI |
InChI=1S/C10H17NO2/c1-4-11(5-2)10(12)7-6-9-8(3)13-9/h6-9H,4-5H2,1-3H3 |
InChIキー |
GTKMXHMBKBGALD-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(=O)C=CC1C(O1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



